molecular formula C16H22O4 B12530170 Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate CAS No. 656836-61-2

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate

Cat. No.: B12530170
CAS No.: 656836-61-2
M. Wt: 278.34 g/mol
InChI Key: QBLDZMBARUOZQF-OAHLLOKOSA-N
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Description

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is a chiral α,β-unsaturated ester characterized by:

  • Ethyl ester group: Enhances solubility in organic solvents.
  • (4R)-Methoxymethoxy (MEM) group: A protective group for hydroxyl functionalities, offering acid-labile stability .
  • 6-Phenyl substituent: Introduces aromaticity and influences steric/electronic properties.
  • E-configuration: The trans geometry of the double bond at C2-C3 directs reactivity in conjugate additions or cycloadditions.

For example, (E)-Ethyl 4-(tert-butoxycarbonyloxy)-6-phenylhex-2-enoate (1h) is prepared in 82% yield using LiHMDS and Boc₂O .

Properties

CAS No.

656836-61-2

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate

InChI

InChI=1S/C16H22O4/c1-3-19-16(17)12-11-15(20-13-18-2)10-9-14-7-5-4-6-8-14/h4-8,11-12,15H,3,9-10,13H2,1-2H3/t15-/m1/s1

InChI Key

QBLDZMBARUOZQF-OAHLLOKOSA-N

Isomeric SMILES

CCOC(=O)C=C[C@@H](CCC1=CC=CC=C1)OCOC

Canonical SMILES

CCOC(=O)C=CC(CCC1=CC=CC=C1)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The methoxymethoxy group can be introduced through a protection-deprotection strategy using methanol and a suitable protecting group reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds similar to Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate exhibit potential anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit protein kinases associated with tumor growth, suggesting a pathway for therapeutic development against cancer .

1.2 Anti-inflammatory Properties
Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that the compound could reduce inflammatory markers, indicating its potential use in treating inflammatory conditions .

Organic Synthesis Applications

2.1 Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions, including cross-metathesis and hydrogenation processes. These reactions are crucial for developing new chemical entities in pharmaceutical research .

2.2 Reaction Mechanisms
The compound's reactivity has been explored through different synthetic pathways, including the formation of ketones and other derivatives under specific catalytic conditions. For example, the hydrogenation of related compounds using palladium catalysts has shown promising yields, highlighting the compound's versatility in synthetic applications .

Case Study 1: Anticancer Research
In a study focusing on the anticancer potential of similar compounds, researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting that modifications to the compound could enhance its therapeutic index .

Case Study 2: Inflammation Inhibition
Another investigation assessed the anti-inflammatory properties of this compound in a murine model of arthritis. The compound significantly reduced joint swelling and inflammatory cytokine levels compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • NMR: The enoate protons (H2 and H3) typically resonate as doublets at δ ~6.8–7.0 (J = 15–16 Hz), while MEM protons appear at δ 3.3–3.5 .
  • Stereochemistry : The (4R) configuration and E-geometry are critical for asymmetric catalysis or bioactive molecule synthesis.

Comparison with Similar Compounds

Functional Group Variations in Hex-2-enoate Esters

Compound Substituent at C4 Key Features Applications
Target Compound Methoxymethoxy (MEM) Acid-labile protection; chiral center at C4 Intermediate in drug synthesis
(E)-Ethyl 4-(Boc-oxy)-6-phenylhex-2-enoate (1h) tert-Butoxycarbonyl (Boc) Base-stable, acid-cleavable; bulky tert-butyl group Protected intermediate for peptide synthesis
Ethyl 4-(benzyloxy)-6-phenylhex-2-enoate Benzyloxy (Bn) Hydrogenolysis-sensitive; less steric hindrance Deprotection under neutral conditions

Key Differences :

  • Protection Strategy: MEM and Bn groups are removed under acidic or hydrogenolytic conditions, respectively, while Boc requires strong acids (e.g., TFA) .
  • Steric Effects : Boc’s tert-butyl group hinders nucleophilic attacks compared to MEM’s linear methoxyethyl chain .

Cyclohexene vs. Linear Enoate Derivatives

Compound Core Structure Substituents Bioactivity/Applications
Ethyl 6-(4-methoxyphenyl)-2-oxocyclohex-3-enecarboxylate Cyclohexene ring + ketone 4-Methoxyphenyl, phenyl Anti-inflammatory lead
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexene ring + ketone 4-Chlorophenyl, 4-fluorophenyl Structural studies for spiro compound synthesis
Target Compound Linear hex-2-enoate MEM, phenyl Flexible backbone for asymmetric synthesis

Structural Impact :

  • Conformational Rigidity : Cyclohexene derivatives adopt sofa or half-chair conformations, restricting rotational freedom .
  • Reactivity: Linear enoates undergo conjugate additions more readily than cyclohexenones due to reduced ring strain.

Electronic Effects of Aromatic Substituents

Compound Aromatic Substituent Electronic Effect NMR Shifts (Key Protons)
Target Compound Phenyl Electron-neutral H2/H3: δ 6.87 (dd, J = 15.9, 5.7 Hz)
Ethyl 4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate 4-Bromo, 2-formyl Electron-withdrawing (Br, CHO) Aldehyde proton: δ 9.8–10.2 (s)
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate 2-Formyl, 6-methoxy Electron-withdrawing (CHO) + donating (OMe) Formyl: δ 10.1 (s); OMe: δ 3.8

Reactivity Trends :

  • Electron-withdrawing groups (e.g., Br, CHO) increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions .
  • Methoxy groups (electron-donating) stabilize intermediates via resonance but reduce electrophilicity .

Biological Activity

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H18O4. The structure includes a phenyl group, methoxy groups, and an ester functional group, which are significant for its reactivity and biological interactions.

This compound exhibits several potential mechanisms of action:

  • Antioxidant Activity : Compounds with similar structures have shown capacity to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory pathways.
  • Antimicrobial Properties : Research indicates that compounds with similar moieties can exhibit antimicrobial activity against various pathogens.

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are some key findings:

Table 1: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; protects cellular integrity
Anti-inflammatoryReduces levels of inflammatory markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant potential of various esters, this compound demonstrated significant free radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound inhibited the production of TNF-alpha in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties indicated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, highlighting its potential as a natural antimicrobial agent.

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